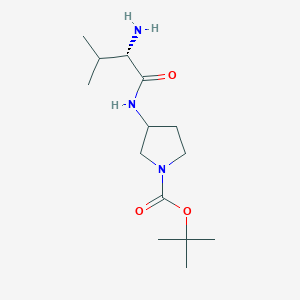![molecular formula C17H25N3O3 B7921531 [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester](/img/structure/B7921531.png)
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is a complex organic compound that has found applications across various fields, including chemistry, biology, and medicine. Its unique structure imparts specific reactivity and interactions, making it a compound of interest for both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester typically involves the following steps:
Formation of the pyrrolidine ring: : This involves a cyclization reaction starting from a suitable precursor.
Introduction of the amino-propionyl group: : Using an amino acid derivative as a reagent.
Attachment of the carbamic acid ester: : Typically involves a carbamylation reaction.
Final esterification with benzyl alcohol: : Using benzyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial-scale production might streamline the above steps into a continuous process with optimized reaction conditions to maximize yield and reduce costs. This could involve the use of flow reactors and advanced catalysis techniques.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation at various positions, depending on the conditions and reagents.
Reduction: : Reductive amination or hydrogenation can modify its functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new substituents on the ring or the side chains.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substituents: : Various alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or acid catalyst.
Major Products
Depending on the specific reaction conditions, major products can include various derivatives with modified functional groups that may enhance or inhibit certain properties or reactivities.
科学研究应用
Chemistry
Catalysis: : As a ligand or catalyst in organic synthesis.
Materials Science: : Incorporation into polymer matrices to enhance mechanical or thermal properties.
Biology
Enzyme Inhibition: : Potential use as an inhibitor of specific enzymes due to its structural resemblance to natural substrates.
Receptor Binding: : Study of its interactions with various biological receptors.
Medicine
Drug Design: : As a scaffold for designing new pharmaceuticals targeting specific proteins or pathways.
Diagnostics: : Use in imaging or as a marker due to its unique spectral properties.
Industry
Chemical Manufacturing: : Intermediate in the synthesis of more complex molecules.
Agriculture: : Potential use in the development of new agrochemicals or plant growth regulators.
作用机制
The mechanism by which [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester exerts its effects typically involves:
Molecular Interactions: : Binding to specific proteins or enzymes.
Pathways: : Modulation of biochemical pathways either by inhibition or activation of specific molecular targets.
相似化合物的比较
Similar Compounds: : Other amino acid derivatives, carbamates, or pyrrolidine-containing molecules.
Unique Features: : This compound's unique structure allows for specific interactions that are not possible with simpler or less functionalized analogs.
Each compound in this family has its unique attributes, but [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester stands out due to its multifaceted applications and specific reactivity profile, making it a valuable asset in various fields of scientific research and industrial processes.
属性
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(18)16(21)20-9-8-15(11-20)10-19(2)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3/t13-,15?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTAPLXZZHJEDP-CFMCSPIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7921458.png)
![[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7921466.png)
![[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7921467.png)
![[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7921479.png)
![[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7921487.png)
![[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7921506.png)
![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7921508.png)

![[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7921515.png)
![[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester](/img/structure/B7921524.png)
![[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7921527.png)
![[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester](/img/structure/B7921538.png)
![[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7921544.png)
![[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7921551.png)
